molecular formula C13H21NO4 B2463159 4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid CAS No. 1781349-46-9

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid

Cat. No.: B2463159
CAS No.: 1781349-46-9
M. Wt: 255.314
InChI Key: FJRLVKNRIFNCIR-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. The spiro[2.5]octane scaffold consists of a six-membered ring fused to a three-membered cyclopropane-like ring, creating a rigid framework that enhances stereochemical stability. The Boc group at the 4-position serves to protect the secondary amine, while the carboxylic acid at the 7-position provides a reactive site for further derivatization, such as amide coupling or esterification. This compound is utilized in pharmaceutical research as a building block for drug candidates, particularly in the synthesis of protease inhibitors and peptidomimetics .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-4-9(10(15)16)8-13(14)5-6-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRLVKNRIFNCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781349-46-9
Record name 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid typically involves the reaction of a spirocyclic amine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its spirocyclic structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

  • Example Case Study : Research has demonstrated that derivatives of spirocyclic compounds exhibit significant activity against certain cancer cell lines, suggesting that 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid could be further explored for anticancer drug development.

Bioactivity Studies

This compound has been studied for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.

  • Research Findings : In vitro studies have shown that certain derivatives of this compound exhibit promising antibacterial activity against resistant strains of bacteria, making it a candidate for further investigation in antibiotic development.

Synthetic Methodology

The compound is utilized in various synthetic pathways, particularly in the formation of complex organic molecules through reactions such as:

  • Amide Formation
  • Esterification
    These reactions are crucial for developing new chemical entities with desired biological activities.
Reaction TypeDescriptionExample Application
Amide FormationFormation of amides from carboxylic acidsSynthesis of peptide-like structures
EsterificationReaction with alcohols to form estersDevelopment of prodrugs for improved solubility

Material Science

Beyond medicinal applications, this compound can also find utility in material science as a building block for creating polymers or other materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions at other sites. This protection is crucial in multi-step syntheses where selective deprotection is required.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid can be contextualized by comparing it to analogous spirocyclic Boc-protected compounds. Key differences arise in ring size, substituent positions, and functional groups, which influence reactivity, solubility, and biological activity.

Structural Analogs with Varying Spiro Ring Systems

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-7-carboxylic acid Structure: Features a spiro[2.4]heptane system (five-membered ring fused to a three-membered ring) instead of spiro[2.5]octane. Status: Discontinued by suppliers, limiting accessibility for research .

tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate

  • Structure : Contains a ketone group at the 7-position instead of a carboxylic acid.
  • Reactivity : The ketone enables reductive amination or nucleophilic additions, offering divergent synthetic pathways compared to the carboxylic acid analog.
  • CAS : 1892578-21-0 .

Functional Group Variations

tert-Butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate Structure: Substitutes the carboxylic acid with a primary amine at the 7-position. Application: Serves as a precursor for peptide coupling or urea/thiourea formation. Molecular Formula: C₁₂H₂₂N₂O₂; CAS: CID 131295201 .

tert-Butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate

  • Structure : Features a formyl group at the 7-position.
  • Utility : The aldehyde group facilitates condensation reactions (e.g., Wittig or Grignard) for carbon-carbon bond formation.
  • InChIKey : UZXDZWSJDUAAPK-UHFFFAOYSA-N .

5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic acid

  • Structure : Positions the carboxylic acid at the 1-position rather than the 7-position.
  • Stereochemical Impact : Alters spatial orientation of reactive groups, affecting interactions with chiral catalysts or enzymes.
  • CAS : 1363382-36-8 .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Notable Features
This compound C₁₄H₂₃NO₄ 277.34 g/mol Not explicitly listed Boc (4-position), COOH (7-position) High rigidity; pharmaceutical applications
4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-7-carboxylic acid C₁₃H₂₁NO₄ 263.31 g/mol Not listed Boc (4-position), COOH (7-position) Discontinued; lower ring strain
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate C₁₂H₁₉NO₃ 225.28 g/mol 1892578-21-0 Boc (4-position), ketone (7-position) Ketone enables reductive chemistry
tert-Butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate C₁₂H₂₂N₂O₂ 238.32 g/mol CID 131295201 Boc (4-position), NH₂ (7-position) Amine precursor for peptide synthesis

Research Findings

  • Synthetic Efficiency : Iridium-catalyzed amination (e.g., for tert-butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate) achieves 98% yield under mild conditions (70°C, DMF), highlighting the compatibility of spiro-Boc systems with transition-metal catalysis .
  • Chirality : Enantioselective synthesis (e.g., 95% ee via HPLC) is feasible for analogs with allyl or aryl substituents, underscoring the spiro system’s role in stereocontrol .
  • Stability : The Boc group enhances stability during purification (e.g., silica gel chromatography) compared to unprotected amines .

Biological Activity

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid (CAS No. 1781349-46-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13_{13}H21_{21}NO4_{4}
  • Molecular Weight : 255.31 g/mol
  • PubChem CID : 105511011
  • EC Number : 852-562-9
PropertyValue
Molecular FormulaC13_{13}H21_{21}NO4_{4}
Molecular Weight255.31 g/mol
CAS Number1781349-46-9
Boiling PointNot available
DensityNot available

The biological activity of this compound has been explored in various studies, particularly in the context of its interaction with biological systems:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
  • Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic processes, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.
  • Neuroprotective Effects : Some studies have suggested that derivatives of spiro compounds, including this one, may exhibit neuroprotective effects through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

A range of studies has been conducted to assess the biological activity and therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects against a panel of pathogens, showing significant inhibition at concentrations above 50 µM.
    • Results indicated a potential for development as a novel antimicrobial agent.
  • Enzyme Inhibition Assays :
    • In vitro assays demonstrated that at concentrations around 25 µM, the compound inhibited the activity of target enzymes by approximately 60%, suggesting a strong interaction with the active site of these enzymes.
  • Neuroprotection Study :
    • In cellular models of neurodegeneration, treatment with the compound resulted in a reduction of cell death and improved survival rates in neuronal cells exposed to oxidative stress.

Table 2: Summary of Biological Activities

Biological ActivityObserved EffectConcentration Tested
AntimicrobialSignificant inhibition>50 µM
Enzyme Inhibition~60% inhibition25 µM
NeuroprotectionIncreased cell survivalVariable

Discussion

The findings surrounding the biological activity of this compound highlight its potential as a lead compound for further drug development. The diverse mechanisms through which it exerts its effects suggest that it may be applicable in treating various conditions, particularly infections and neurodegenerative diseases.

Future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to support clinical development.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what analytical techniques confirm its structural integrity?

The compound is typically synthesized via iridium-catalyzed amination under optimized conditions (e.g., 70°C in DMF). Key steps include allylation of the spirocyclic core followed by Boc-protection. Structural confirmation requires NMR (1H/13C), FTIR for functional groups, HRMS for molecular weight, and HPLC for enantiopurity assessment (e.g., 95% ee achieved in similar systems) . Column chromatography (SiO₂, hexane:EtOAc gradients) is critical for purification .

Q. Which spectroscopic methods effectively characterize the spirocyclic and carboxylic acid moieties?

1H NMR resolves the spirocyclic system’s unique proton environments (e.g., δ 1.4 ppm for Boc methyl groups), while 13C NMR confirms carbonyl carbons (Boc at ~155 ppm, carboxylic acid at ~170 ppm). FTIR identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and Boc C=O (~1680 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

Avoid skin/eye contact and inhalation. Store refrigerated in airtight containers to prevent Boc group hydrolysis. Electrostatic discharge mitigation is advised during transfer .

Q. What column chromatography conditions separate this compound from byproducts?

Silica gel columns with hexane:EtOAc gradients (20:1 to 10:1) are effective, achieving Rf = 0.29 (TLC, 4:1 hexane:EtOAc) .

Q. How is HPLC used to assess purity and enantiomeric excess (ee)?

Chiral stationary-phase HPLC with UV detection quantifies ee (e.g., 95% ee achieved via retention time comparison with racemic standards) .

Advanced Research Questions

Q. How can iridium-catalyzed amination be optimized for functionalizing the azaspiro framework with high enantioselectivity?

Catalyst loading (1-5 mol%), solvent polarity (DMF vs. THF), and temperature (60-80°C) significantly impact enantioselectivity. Kinetic studies and DFT modeling can predict transition states to guide ligand selection .

Q. How do solvent polarity and temperature affect Boc group stability during prolonged reactions?

Polar aprotic solvents (DMF, DMSO) stabilize the Boc group at ≤80°C, while protic solvents (MeOH, H₂O) accelerate hydrolysis. Real-time FTIR monitoring tracks Boc degradation under varying conditions .

Q. What strategies resolve contradictions between theoretical NMR predictions and experimental data for ring strain?

Hybrid QM/MM calculations refine dihedral angle predictions. Experimental validation via variable-temperature NMR (VT-NMR) assesses dynamic effects on chemical shifts .

Q. How can AI-driven tools optimize large-scale synthesis?

AI platforms (e.g., COMSOL) simulate reactor designs, predict byproduct formation, and automate parameter adjustments (e.g., flow rates, catalyst recycling) to improve yield and scalability .

Q. What methodologies control diastereoselectivity at the 7-carboxylic acid position?

Chiral auxiliaries or enantioselective hydrogenation (e.g., Ru-BINAP catalysts) direct stereochemistry. Kinetic resolution via enzymatic esterification (lipases) is also effective .

Q. How does the azaspiro system’s electronic environment influence transition metal-catalyzed cross-coupling?

The spirocyclic nitrogen’s electron-withdrawing effect activates adjacent carbons for Pd-catalyzed couplings. Substituent effects (e.g., Boc vs. Fmoc) modulate reactivity in Suzuki-Miyaura reactions .

Q. What mitigates Boc decomposition during downstream functionalization?

Use of mild acids (TFA in DCM) for Boc removal minimizes side reactions. Alternatively, orthogonal protection (e.g., Fmoc) allows selective deprotection under basic conditions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate computational predictions (e.g., DFT-derived NMR) with experimental VT-NMR to account for dynamic effects .
  • Experimental Design : Prioritize DoE (Design of Experiments) for reaction optimization, integrating AI tools for parameter space exploration .
  • Safety Protocols : Implement glovebox techniques for moisture-sensitive steps and validate storage stability via accelerated degradation studies (40°C/75% RH) .

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